molecular formula C12H14O5 B15093487 Ethyl2-formyl-4,6-dimethoxybenzoate

Ethyl2-formyl-4,6-dimethoxybenzoate

Cat. No.: B15093487
M. Wt: 238.24 g/mol
InChI Key: POZBEPUTAZYCMO-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4,6-dimethoxybenzoate is an organic compound with the molecular formula C12H14O5. It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4,6-dimethoxybenzoate typically involves the esterification of 2-formyl-4,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-formyl-4,6-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-formyl-4,6-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 2-formyl-4,6-dimethoxybenzoate
  • Ethyl 2-bromo-4,6-dimethoxybenzoate
  • Ethyl 2-amino-4,6-dimethoxybenzoate

Comparison: Ethyl 2-formyl-4,6-dimethoxybenzoate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, such as methyl 2-formyl-4,6-dimethoxybenzoate, the ethyl ester exhibits different solubility and stability profiles, making it suitable for specific applications .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-formyl-4,6-dimethoxybenzoate

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)11-8(7-13)5-9(15-2)6-10(11)16-3/h5-7H,4H2,1-3H3

InChI Key

POZBEPUTAZYCMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)OC)C=O

Origin of Product

United States

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